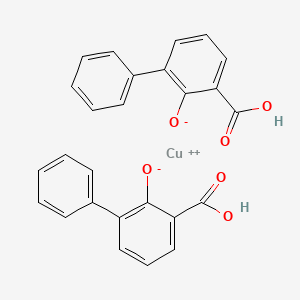
Copper 2-oxido-3-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper 2-oxido-3-phenylbenzoate is a coordination compound with the molecular formula C13H8CuO3 and a molecular weight of 275.747 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper 2-oxido-3-phenylbenzoate can be synthesized through various chemical methods. One common approach involves the reaction of copper(II) salts with 2-oxido-3-phenylbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Copper 2-oxido-3-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or elemental copper.
Substitution: The phenylbenzoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Copper(II) oxide (CuO).
Reduction: Copper(I) oxide (Cu2O) or elemental copper (Cu).
Substitution: New copper coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper 2-oxido-3-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of copper 2-oxido-3-phenylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) oxide (CuO): A common copper compound with similar oxidation states but different structural and chemical properties.
Copper(I) oxide (Cu2O): Another copper compound with distinct redox properties and applications.
Copper(II)-benzotriazole coordination compounds: Used in click chemistry and other catalytic applications.
Uniqueness
Its ability to form stable coordination complexes makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
5328-04-1 |
|---|---|
Formule moléculaire |
C26H18CuO6 |
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
copper;2-carboxy-6-phenylphenolate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
Clé InChI |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


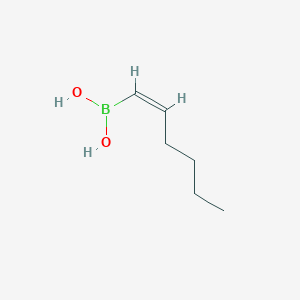
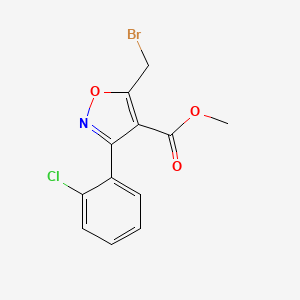
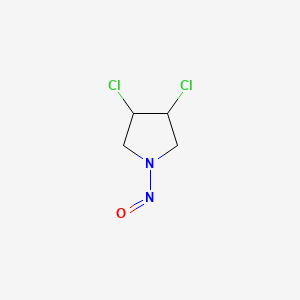
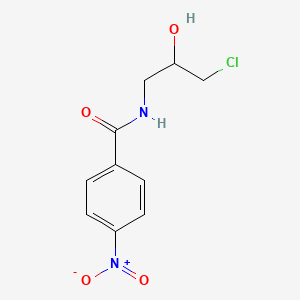
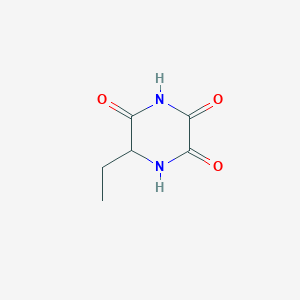
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
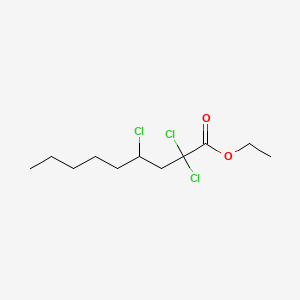
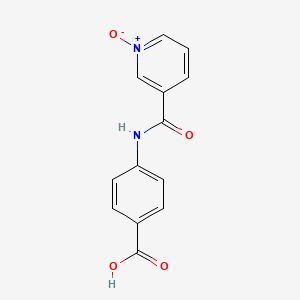
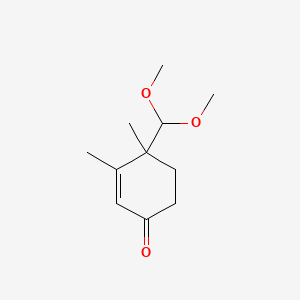
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)


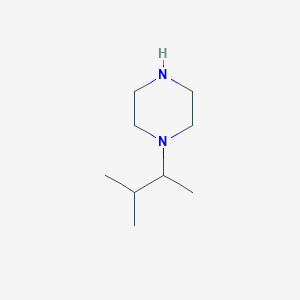
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
